molecular formula C8H10ClNO B15443443 3-Chloro-4-methoxy-2-methylaniline CAS No. 65198-17-6

3-Chloro-4-methoxy-2-methylaniline

Cat. No.: B15443443
CAS No.: 65198-17-6
M. Wt: 171.62 g/mol
InChI Key: CHYAGGJLQNOBAF-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-2-methylaniline (CAS 65198-17-6) is an aromatic amine with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . This compound is offered for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Structural analogs of this compound, such as those featuring chloro and methoxy substitutions on an aniline ring, are frequently employed as key intermediates in organic synthesis . Specifically, similar aniline derivatives are utilized in the synthesis of Schiff base compounds, which are a significant class of molecules studied for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties . Furthermore, such intermediates are valuable in the preparation of more complex molecules for agrochemical and pharmaceutical research . Researchers can utilize this chemical as a building block in the development of novel compounds for various scientific investigations.

Properties

CAS No.

65198-17-6

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-chloro-4-methoxy-2-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

CHYAGGJLQNOBAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in the positions of substituents (chloro, methoxy, methyl) or functional groups. Substitution patterns significantly influence physicochemical properties and reactivity.

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Features
3-Chloro-4-methoxy-2-methylaniline 65198-17-6 C₈H₁₀ClNO 171.62 Not reported 3-Cl, 4-OCH₃, 2-CH₃; high similarity (0.86) to 5-Chloro-4-methoxy-2-methylaniline
4-Chloro-2-methoxy-5-methylaniline 6376-14-3 C₈H₁₀ClNO 171.62 97–103 4-Cl, 2-OCH₃, 5-CH₃; tech. grade available
4-Chloro-2-methylaniline 95-69-2 C₇H₈ClN 141.60 Not reported 4-Cl, 2-CH₃; carcinogenic metabolite identified
4-Methoxy-2-methylaniline Not reported C₈H₁₁NO 137.18 Not reported 4-OCH₃, 2-CH₃; lacks Cl, used in dye synthesis
3-Chloro-4-fluoro-2-methylaniline 1357930-39-2 C₇H₇ClFN 159.59 Not reported 3-Cl, 4-F, 2-CH₃; fluoro substitution enhances electrophilicity

Physicochemical Properties

  • Melting Points : 4-Chloro-2-methoxy-5-methylaniline (97–103°C) has a well-defined melting range, while data for 3-Chloro-4-methoxy-2-methylaniline is lacking.
  • Molecular Weight : All chloro-methoxy-methylaniline analogs share similar molecular weights (~140–170 g/mol), with variations due to substituent type and position.
  • Solubility : Methoxy groups generally enhance solubility in polar solvents, whereas chloro groups increase hydrophobicity.

Key Research Findings

  • Metabolic Activation: 4-Chloro-2-methylaniline forms hydroxylamino metabolites that covalently bind to liver macromolecules, a mechanism linked to its carcinogenicity .
  • Synthetic Utility : NaBH₄/I₂-mediated reductive amination of 3-Chloro-4-methoxy-2-methylaniline enables efficient synthesis of pyrazolylamine derivatives under neutral conditions .
  • Structural Similarity : Computational similarity scoring (0.86–0.97) highlights close relationships between chloro-methoxy-methylaniline isomers, guiding analog selection in drug design .

Q & A

Q. What synthetic routes are most effective for producing 3-Chloro-4-methoxy-2-methylaniline with high purity?

Methodological Answer : The synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:

Methoxy Introduction : Start with 2-methylaniline. Protect the amine group via acetylation to avoid side reactions.

Chlorination : Use electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions to introduce the chloro group at the 3-position.

Demethylation and Remethylation : Hydrolyze the acetyl group, then selectively methylate the 4-position using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. What spectroscopic techniques are critical for characterizing 3-Chloro-4-methoxy-2-methylaniline?

Methodological Answer :

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl group (δ ~2.3 ppm). Coupling patterns confirm substitution positions.
    • ¹³C NMR : Assign signals for quaternary carbons (e.g., C-Cl at δ ~125 ppm, C-OCH₃ at δ ~55 ppm).
  • FT-IR : Confirm amine N-H stretch (~3400 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z: 186.0582 for C₈H₁₀ClNO).
    Validation : Compare with PubChem data for structurally related anilines .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 3-Chloro-4-methoxy-2-methylaniline?

Methodological Answer :

  • Computational Setup :
    • Optimize geometry using B3LYP/6-311+G(d,p) (hybrid functional with dispersion correction).
    • Calculate HOMO-LUMO gaps to assess reactivity. Chloro and methoxy groups lower LUMO energy, enhancing electrophilicity.
    • Simulate UV-Vis spectra (TD-DFT) to compare with experimental λ_max.
  • Validation : Cross-reference with experimental NMR chemical shifts (RMSD < 0.1 ppm) and IR frequencies.
    Application : Predict regioselectivity in further functionalization (e.g., nitration) .

Q. What mechanistic insights govern nucleophilic substitution at the chloro group in this compound?

Methodological Answer :

  • Reaction Design :
    • Nucleophiles : Test amines (e.g., piperidine) or thiols in polar solvents (DMSO, DMF) at 80–100°C.
    • Kinetics : Monitor via HPLC to determine rate constants. The electron-withdrawing methoxy group meta to Cl accelerates substitution.
  • Mechanistic Probes :
    • Use Hammett plots to correlate substituent effects (σ⁺ values).
    • Isotopic labeling (¹⁸O in methoxy) to assess resonance stabilization.
      Contradictions : Unlike 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline (), the methoxy group here may sterically hinder substitution, requiring higher temperatures .

Q. What in vitro models are suitable for evaluating biological activity?

Methodological Answer :

  • Target Screening :
    • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays.
    • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to psychoactive anilines.
  • Cytotoxicity : Use MTT assay in HEK293 or HepG2 cells (IC₅₀ > 100 µM suggests low toxicity).
    Ethical Compliance : Adhere to in vitro guidelines (no in vivo testing without regulatory approval) .

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